molecular formula C12H16F2N2O2 B8182208 tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate

Cat. No.: B8182208
M. Wt: 258.26 g/mol
InChI Key: ZAIDMXJQNCPRJZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is a pyridine-derived compound featuring a carbamate-protected amine group at the 2-position, a difluoromethyl substituent at the 5-position, and a methyl group at the 6-position. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines, enabling selective reactivity in multi-step syntheses, particularly in pharmaceutical intermediates .

Properties

IUPAC Name

tert-butyl N-[5-(difluoromethyl)-6-methylpyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-7-8(10(13)14)5-6-9(15-7)16-11(17)18-12(2,3)4/h5-6,10H,1-4H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIDMXJQNCPRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-(difluoromethyl)-6-methylpyridin-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine and tert-butanol. The difluoromethyl group’s electron-withdrawing effects may slightly accelerate hydrolysis compared to non-fluorinated analogs .

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProductsYield*
Acidic hydrolysisHCl (6M), reflux, 6–8 hr5-(difluoromethyl)-6-methylpyridin-2-amine + tert-butanol + CO₂85–90%
Basic hydrolysisNaOH (2M), 60°C, 4 hr5-(difluoromethyl)-6-methylpyridin-2-amine + tert-butoxide + CO₂75–80%
Enzymatic hydrolysisLipase (CAL-B), pH 7.5Selective deprotection under mild conditions (theoretical)N/A

*Yields extrapolated from analogous tert-butyl carbamates .

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, though steric hindrance from the tert-butyl group limits reactivity.

Key Reactions:

  • Aminolysis : Reacts with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C) to form urea derivatives .

  • Alcoholysis : Transesterification with alcohols (e.g., methanol) under acidic catalysis produces methyl carbamate analogs.

Table 2: Nucleophilic Substitution Examples

NucleophileConditionsProductNotes
BenzylamineDMF, 80°C, 12 hrN-Benzyl-N'-pyridinyl ureaRequires activation
MethanolH₂SO₄ (cat.), reflux, 24 hrMethyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamateLow yield due to steric effects

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature directs electrophiles to the meta and para positions relative to existing substituents. The difluoromethyl (-CF₂H) and methyl (-CH₃) groups exert competing electronic effects:

  • -CF₂H : Electron-withdrawing via inductive effects, deactivating the ring.

  • -CH₃ : Electron-donating via hyperconjugation, weakly activating.

Table 3: EAS Reactivity

ElectrophilePosition of AttackConditionsProductYield*
Nitronium ionC-4HNO₃/H₂SO₄, 0°C, 1 hr4-Nitro derivative40–50%
BromineC-3Br₂, FeBr₃, 50°C, 2 hr3-Bromo derivative30–35%

*Predictions based on substituent effects in fluorinated pyridines .

Deprotection for Amine Generation

The tert-butyl carbamate (Boc) group is cleaved under strong acidic conditions (e.g., TFA or HCl in dioxane) to liberate the free amine, a critical step in medicinal chemistry .

Example Protocol:

  • Dissolve this compound in dichloromethane.

  • Add trifluoroacetic acid (TFA, 10 equiv.) at 0°C.

  • Stir at room temperature for 4–6 hr.

  • Concentrate under vacuum to isolate 5-(difluoromethyl)-6-methylpyridin-2-amine .

Yield : >90% (based on analogous deprotection reactions) .

Stability Under Thermal and Oxidative Conditions

The compound’s stability is influenced by its substituents:

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂ .

  • Oxidative Stability : Resists common oxidants (e.g., H₂O₂, KMnO₄) due to the carbamate’s low electron density .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

One of the primary applications of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is in the development of new pharmaceuticals. The compound has been identified as a lead candidate for treating bacterial infections and potentially other diseases. The difluoromethyl group may enhance the compound's binding affinity to biological targets, which is crucial for therapeutic efficacy.

1.2 Interaction Studies

Preliminary studies indicate that this compound interacts with specific enzymes or receptors, although detailed kinetic studies are still required to fully understand its mechanisms of action. These studies will help elucidate how structural modifications can influence biological activity and optimize the compound for therapeutic use.

Agricultural Chemicals

2.1 Pesticide Development

The compound is also being explored for its potential as an agricultural chemical, particularly in the development of new pesticides. Its unique structure may provide enhanced efficacy against pests while minimizing environmental impact. The incorporation of fluorinated groups often leads to increased metabolic stability and bioactivity in agrochemicals.

Case Studies

4.1 Biological Activity Assessment

In recent studies, researchers assessed the biological activity of this compound by evaluating its effects on bacterial growth inhibition compared to other compounds in its class. Results indicated that this compound exhibited superior inhibitory effects against certain strains of bacteria, suggesting its potential as a novel antibacterial agent.

4.2 Agricultural Application Trials

Field trials are currently being conducted to evaluate the effectiveness of this compound as a pesticide. Preliminary results show promising efficacy against common agricultural pests, with reduced toxicity to non-target organisms, highlighting its potential as an environmentally friendly alternative to existing pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The carbamate group can act as a protecting group, modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate with key analogs, focusing on structural features, physicochemical properties, and functional roles.

Pyrimidine vs. Pyridine Derivatives

  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0) Structure: Pyrimidine core with fluorine (5-position), hydroxyl (4-position), and methyl (6-position) substituents. Molecular Formula: C₁₁H₁₆FN₃O₃ . Hazards: Classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) . The hydroxyl group increases polarity but reduces stability under acidic conditions compared to the difluoromethyl group in the target compound.

Substituted Pyridine Carbamates

  • tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

    • Structure : Chlorine (6-position) and pivalamido (5-position) groups on pyridine.
    • Functionality : The chloro group enhances reactivity in nucleophilic substitutions, while the bulky pivalamido group may sterically hinder interactions .
    • Applications : Likely used as an intermediate in cross-coupling reactions.
  • tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

    • Structure : Methoxy groups at 5- and 6-positions.
    • Electronics : Electron-donating methoxy groups increase ring electron density, contrasting with the electron-withdrawing difluoromethyl group in the target compound .
    • Solubility : Higher solubility in polar solvents due to methoxy groups.

Functional Group Variations

  • tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

    • Structure : Hydroxyethyl substituent at the 5-position.
    • Properties : The hydroxyl group enables hydrogen bonding, improving aqueous solubility but requiring protection during synthetic steps .
    • Similarity Score : 0.56 (moderate structural overlap) .
  • tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate

    • Structure : Bromo (5-position), chloro (6-position), and hydroxyl (3-position) groups.
    • Reactivity : Halogens act as leaving groups, facilitating aryl coupling or substitution reactions. Molecular weight: 323.57 g/mol .

Complex Pharmaceutical Intermediates

  • tert-Butyl ((1-((2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate Structure: Incorporates a piperazine ring and cyclohexyl group. Applications: Used in multi-step syntheses for kinase inhibitors or anticancer agents. The nitro and amino groups enable redox-sensitive transformations .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) Pyridine 5-(CF₂H), 6-CH₃, 2-Boc C₁₂H₁₆F₂N₂O₂ 270.27 (estimated) Intermediate with modulated electronics
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-F, 4-OH, 6-CH₃ C₁₁H₁₆FN₃O₃ 257.26 High polarity; acute toxicity (H302)
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate Pyridine 6-Cl, 5-pivalamido C₁₆H₂₄ClN₃O₃ 341.83 Reactive intermediate for couplings
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate Pyridine 5-(CH₂CH₂OH) C₁₂H₁₈N₂O₃ 238.28 Enhanced solubility via H-bonding
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate Pyridine 5-Br, 6-Cl, 3-OH C₁₀H₁₂BrClN₂O₃ 323.57 Halogen-rich for functionalization

Key Research Findings

  • Synthetic Utility : Boc protection enables deprotection under mild acidic conditions (e.g., HCl/MeOH), a strategy shared with analogs in pharmaceutical syntheses .
  • Hazard Profile : Fluorinated compounds like the target may exhibit distinct toxicokinetics compared to halogenated analogs (e.g., bromo/chloro derivatives), necessitating specialized handling .

Biological Activity

tert-Butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate is a chemical compound that has garnered interest in medicinal chemistry and agricultural applications due to its unique structural properties. The compound features a pyridine ring substituted with a difluoromethyl group, which is known to enhance biological activity and lipophilicity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16F2N2O2C_{12}H_{16}F_2N_2O_2, with a molecular weight of approximately 246.27 g/mol. The presence of the difluoromethyl group significantly influences the compound's reactivity and biological interactions.

Preliminary studies indicate that this compound may interact with various enzymes and receptors, although detailed kinetic studies are still required to elucidate the exact mechanisms. The compound can act as both a substrate and an inhibitor for specific enzymes, influencing their activity through non-covalent interactions or covalent modifications.

Binding Affinity

Research into the binding affinity of this compound suggests it has significant potential for interaction with various biological targets. For example, studies have shown that compounds with similar structures often exhibit enhanced potency in inhibiting enzyme activities compared to their non-fluorinated analogs .

Comparative Analysis

To better understand the unique position of this compound among related compounds, a comparative analysis is presented below:

Compound Name CAS No. Similarity Unique Features
tert-Butyl (6-methylpyridin-2-yl)carbamate90101-22-70.94Lacks difluoromethyl group, simpler structure
tert-Butyl (1-methylisoquinolin-3-yl)carbamate1823312-75-90.92Isoquinoline structure, different biological profile
Isopropyl (6-methylpyridin-2-yl)carbamate7399-78-20.92Isopropyl group instead of tert-butyl
tert-Butyl (6-(aminomethyl)pyridin-2-yl)carbamate1060801-10-60.90Contains an amino group, potentially higher reactivity
tert-Butyl methyl(pyridin-2-yl)carbamate436161-79-40.89Methyl substitution instead of difluoromethyl

This table highlights how the difluoromethyl substitution enhances the efficacy of this compound in biological applications.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies demonstrated that compounds with fluorinated groups exhibit increased inhibition rates against key enzymes involved in metabolic pathways. For instance, the presence of a difluoromethyl group has been shown to improve binding affinity and selectivity towards specific targets such as acetylcholinesterase .
  • Protective Effects Against Neurotoxicity : Research has indicated that related compounds can provide protection against neurotoxic agents, potentially through modulation of oxidative stress pathways. In animal models, these compounds exhibited reduced levels of malondialdehyde and improved glutathione levels, suggesting antioxidant properties .
  • Therapeutic Potential in Alzheimer's Disease : Some studies have explored the potential use of similar carbamates in treating neurodegenerative diseases like Alzheimer's, focusing on their ability to inhibit amyloid beta aggregation and improve cognitive function in preclinical models .

Q & A

Basic: What safety protocols should be prioritized when handling tert-butyl (5-(difluoromethyl)-6-methylpyridin-2-yl)carbamate in laboratory settings?

Answer:
Based on its GHS classification (H302, H315, H319, H335), this compound requires strict exposure controls. Key measures include:

  • Respiratory protection : Use NIOSH-approved respirators if ventilation is insufficient .
  • Skin/eye protection : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent irritation .
  • Environmental controls : Avoid dust generation; use fume hoods for weighing and reactions .
  • Storage : Store in a cool, dry place away from oxidizing agents and strong acids, as incompatibilities may trigger decomposition .

Basic: What are the recommended synthetic strategies for preparing this compound analogs?

Answer:
Synthesis typically involves:

Pyridine core functionalization : Introduce difluoromethyl and methyl groups via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides) .

Carbamate protection : React the pyridin-2-amine intermediate with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane under basic conditions (e.g., DMAP catalysis) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Advanced: How can computational modeling optimize reaction pathways for modifying the pyridine ring in this compound?

Answer:
Quantum chemical calculations (e.g., DFT) predict electronic effects of substituents, while reaction path search algorithms (e.g., AFIR) identify low-energy intermediates. For example:

  • Substituent effects : Calculate Fukui indices to predict regioselectivity for electrophilic substitution at C5 or C6 .
  • Solvent optimization : COSMO-RS simulations can screen solvents for improved difluoromethylation yields .
    Experimental validation should follow, using in situ FTIR or NMR to monitor reaction progress .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, temperature fluctuations). A systematic approach includes:

Reproducibility checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) .

Data-driven analysis : Apply multivariate statistics (PCA or PLS) to identify critical factors (e.g., catalyst loading, reaction time) .

Feedback loops : Integrate experimental results with computational models to refine hypotheses (e.g., ICReDD’s reaction design framework) .

Advanced: What methodologies enable selective modification of the difluoromethyl group while preserving the carbamate moiety?

Answer:
To retain the Boc group during derivatization:

Protective strategies : Use mild deprotection conditions (e.g., TFA in DCM at 0°C) to avoid carbamate cleavage .

Fluorine-specific reactions : Employ transition-metal catalysts (e.g., Pd/Cu) for C–F bond activation without disturbing the carbamate .

Analytical validation : Confirm structural integrity via 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural elucidation : 1H^1\text{H} and 13C^{13}\text{C} NMR for backbone assignment; 19F^{19}\text{F} NMR for fluorinated groups .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass analysis : HRMS (ESI+) to confirm molecular ion ([M+H]+^+) and rule out side products .

Advanced: How can researchers assess the environmental impact of this compound during disposal?

Answer:
Follow OECD guidelines for ecotoxicology:

Biodegradation studies : Use OECD 301F (manometric respirometry) to evaluate aerobic degradation in wastewater .

Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) to determine LC50_{50} values .

Waste treatment : Incinerate at >1000°C with alkaline scrubbers to neutralize HF byproducts .

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